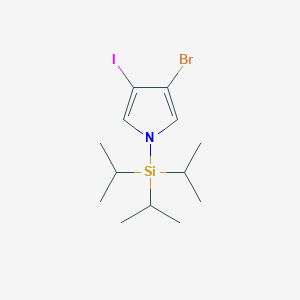
3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole is a heterocyclic organic compound that contains both bromine and iodine substituents on a pyrrole ring, with a triisopropylsilyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole typically involves the halogenation of a pyrrole derivative. One common method includes the bromination and iodination of a triisopropylsilyl-protected pyrrole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyrrole ring itself.
Coupling Reactions: The presence of halogen atoms makes this compound suitable for cross-coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted pyrroles, while coupling reactions can produce biaryl or diaryl derivatives.
科学研究应用
3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated organic compounds.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole exerts its effects depends on the specific context of its use. In chemical reactions, the halogen atoms can act as leaving groups or participate in electron transfer processes. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways through halogen bonding or other interactions.
相似化合物的比较
- 3-Bromo-4-chloro-1-(triisopropylsilyl)-1H-pyrrole
- 3-Iodo-4-bromo-1-(triisopropylsilyl)-1H-pyrrole
- 3-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-pyrrole
Comparison: Compared to its analogs, 3-Bromo-4-iodo-1-(triisopropylsilyl)-1H-pyrrole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions. The combination of these halogens can provide distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
属性
分子式 |
C13H23BrINSi |
|---|---|
分子量 |
428.22 g/mol |
IUPAC 名称 |
(3-bromo-4-iodopyrrol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H23BrINSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3 |
InChI 键 |
BSEYZRYBXFKYEB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


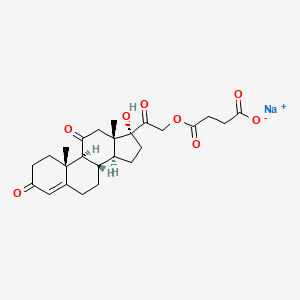
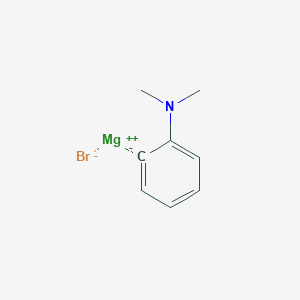
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
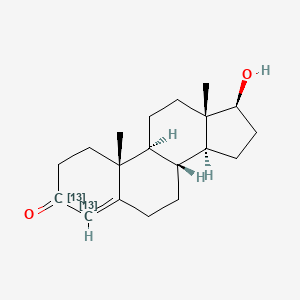
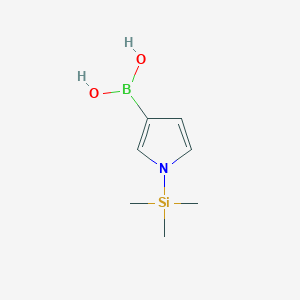
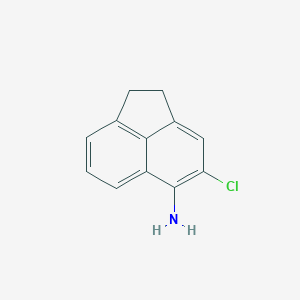
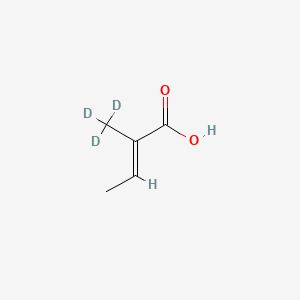
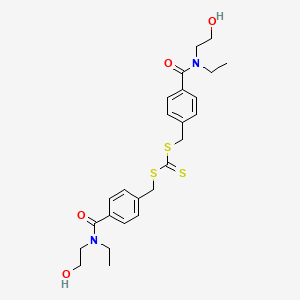
![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
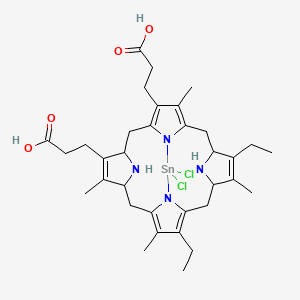
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
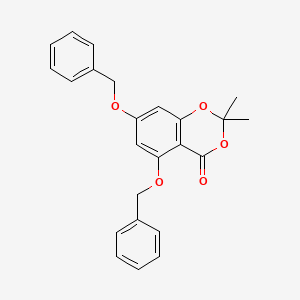

![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
